

Ni-(S)-BPB-GLy Michael addition protocol

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Compound Focus: Ni-(S)-BPB-GLy

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Introduction and Principle

The **Ni(II)-(S)-BPB-Glycine complex** serves as a powerful chiral nucleophilic glycine equivalent in asymmetric Michael addition reactions [1]. This protocol provides a robust and operationally convenient method for synthesizing β -substituted glutamic acid and pyroglutamic acid derivatives with excellent diastereomeric excess (**de** >98%) and high chemical yields [1].

The reaction proceeds under mild conditions (**room temperature**) using **non-chelating organic bases** (e.g., DBU) as catalysts, avoiding the need for strong bases or cryogenic temperatures [1]. The stereochemical outcome is overwhelmingly controlled by the chiral Michael acceptor, making it a general and synthetically efficient approach to valuable, sterically constrained amino acid building blocks for drug discovery [1] [2].

Reaction Scheme and Mechanism

The general reaction between the chiral Ni(II) complex **(S)-16** and enantiomerically pure N-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones **(S)- or (R)-14** proceeds as follows [1]:



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Stereochemical Matching

The system exhibits **matched and mismatched pairings** [1]:

- **Matched Case:** (S)-Ni(II) complex + (S)-configured Michael acceptor → Exceptionally high reaction rates, quantitative yields [1]
- **Mismatched Case:** (S)-Ni(II) complex + (R)-configured Michael acceptor → Noticeably lower reaction rates, but still high stereoselectivity [1]

Experimental Protocol

Materials and Equipment

- **Ni(II) Complex:** (S)-BPB-Ni(II)-Glycine complex, (S)-16 [1]
- **Michael Acceptors:** (S)- or (R)-N-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones [1]
- **Base Catalyst:** 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [1]
- **Solvent:** Anhydrous N,N-Dimethylformamide (DMF) [1]
- **Equipment:** Round-bottom flask, magnetic stirrer, argon/vacuum line, TLC plates

Step-by-Step Procedure

- **Reaction Setup:** In an oven-dried round-bottom flask under an inert atmosphere (Argon/N₂), combine the (S)-Ni(II) complex (S)-16 (1.0 equiv) and the Michael acceptor (S)- or (R)-14 (1.1-1.2 equiv) [1].
- **Solvent Addition:** Add anhydrous DMF (0.1-0.2 M concentration relative to the complex) to the reaction mixture [1].

- **Base Initiation:** Add DBU (10-15 mol %) to the stirred reaction mixture at room temperature [1].
- **Reaction Monitoring:** Monitor the reaction by TLC. The matched case typically completes within **5-30 minutes**, while the mismatched case may require **30 minutes to 4 hours** [1].
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous NH_4Cl solution. Extract the aqueous layer with ethyl acetate ($3 \times 20 \text{ mL}$). Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 [1].
- **Purification:** Concentrate the organic layer under reduced pressure and purify the crude product by flash chromatography on silica gel to obtain the pure Michael adduct [1].

Characterization and Analysis

- **Chemical Yield:** Determine by isolated mass of the purified product [1]
- **Diastereomeric Excess (de):** Analyze by (^1H) NMR spectroscopy or HPLC [1]
- **Absolute Configuration:** Confirm by Circular Dichroism (CD) spectroscopy and optical rotation [1]

Representative Experimental Data

The table below summarizes the results from the reaction of (S)-Ni(II) complex with various Michael acceptors [1]:

Table 1: Michael Addition of (S)-Ni(II) Complex with N-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones [1]

Michael Acceptor	Configuration	Reaction Time	Chemical Yield (%)	Product Configuration	Diastereomeric Excess (de)
Crotonyl (a)	(S)	5 min	99	(2S,3S)-20a	>98%
Crotonyl (a)	(R)	10 min	97	(2R,3R)-21a	>98%
Isopropyl (f)	(S)	8 min	97	(2S,3R)-20f	>98%
Isopropyl (f)	(R)	30 min	97	(2R,3S)-21f	>98%

Michael Acceptor	Configuration	Reaction Time	Chemical Yield (%)	Product Configuration	Diastereomeric Excess (de)
Benzyl (j)	(S)	5 min	97	(2S,3R)-20j	>98%
Benzyl (j)	(R)	35 min	98	(2R,3S)-21j	>98%

Applications in Drug Development

This methodology provides efficient access to key chiral building blocks for pharmaceutical research [1] [3]:

- **β -Substituted Pyroglutamic Acids:** Serve as scaffolds for biologically relevant compounds, including pyrrolizidines, indolizidines, and various fused azabicyclic derivatives [1]
- **γ -Amino Acid Derivatives:** Synthetic precursors to commercial drugs like **Baclofen** and **Rolipram** [1]
- **Constrained Amino Acids:** Act as indispensable scaffolds in *de novo* design of peptides and peptidomimetics with predetermined three-dimensional structure [1]
- **O-Substituted Serine/Threonine Analogs:** The Michael addition approach can be extended to synthesize enantiomerically pure O-propargylserine and O-propargylthreonine derivatives, which are valuable for further functionalization via click chemistry [3]

Troubleshooting Guide

Table 2: Common Issues and Solutions

Problem	Possible Cause	Solution
Low Yield	Moisture degradation, inefficient mixing	Ensure anhydrous conditions and efficient stirring
Slow Reaction	Mismatched stereochemistry, old reagents	Extend reaction time; use fresh Michael acceptor
Reduced de	Impure starting complex, side reactions	Recrystallize Ni(II) complex; check reaction temperature

Conclusion

The Ni(II)-(S)-BPB-Glycine Michael addition protocol represents a synthetically superior method for the preparation of enantiomerically pure β -substituted amino acids. Its key advantages include **high stereoselectivity**, **operational simplicity**, and **excellent chemical yields** under mild reaction conditions. The method is immediately useful for preparing various constrained amino acid scaffolds relevant to drug discovery programs.

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